![molecular formula C22H26N2O3 B2434776 2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 1005301-74-5](/img/structure/B2434776.png)
2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
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Overview
Description
2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.461. The purity is usually 95%.
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Biological Activity
The compound 2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N2O2, with a molecular weight of approximately 312.41 g/mol. The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities, including antitumor and antimicrobial effects.
Research indicates that compounds similar to this compound may exert their biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation.
- Modulation of Signaling Pathways : It could affect signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial in cell survival and proliferation.
- Antioxidant Activity : Similar compounds have shown potential in reducing oxidative stress by scavenging free radicals.
Biological Activity Overview
Activity | Effect | Reference |
---|---|---|
Anticancer | Inhibits tumor growth | |
Antimicrobial | Effective against bacteria | |
Anti-inflammatory | Reduces inflammation | |
Neuroprotective | Protects neuronal cells |
Case Studies and Research Findings
- Anticancer Activity
-
Antimicrobial Studies
- Research conducted on derivatives of tetrahydroquinoline demonstrated activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain derivatives was reported as low as 8 µg/mL . This suggests that the compound may be effective in treating bacterial infections.
-
Neuroprotective Effects
- A recent investigation into the neuroprotective properties of related compounds showed that they could significantly reduce neuronal apoptosis in models of oxidative stress. The study found that these compounds could enhance the expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor) .
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by the following molecular formula: C22H26N2O3. Its structure features a tetrahydroquinoline core, which is known for its diverse biological activities. The presence of the 3-methylphenoxy group and the acetamide moiety enhances its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures to 2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Potential
The anticancer activity of tetrahydroquinoline derivatives has been a focal point in research. Compounds similar to this one have demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The structure-activity relationship (SAR) studies suggest that modifications to the quinoline ring can enhance potency and selectivity towards cancer cells.
Neuroprotective Effects
Some studies have explored the neuroprotective potential of tetrahydroquinoline derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Drug Discovery
The compound is included in various screening libraries aimed at identifying new drug candidates for antiviral and immunological applications . Its structural characteristics make it a promising candidate for further development in treating infectious diseases and immune-related disorders.
Formulation Development
Due to its unique chemical properties, this compound can be utilized in formulating novel therapeutic agents. Its solubility and stability profiles are critical for developing effective delivery systems in pharmaceuticals.
Case Studies
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)22(26)24-11-5-7-17-9-10-18(13-20(17)24)23-21(25)14-27-19-8-4-6-16(3)12-19/h4,6,8-10,12-13,15H,5,7,11,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNJHFFZWXWJMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.